5-(2-methoxyphenyl)-3-[4-(trifluoromethyl)-2-pyridyl]-2,3-dihydro-1,3,4-oxadiazol-2-one
Description
The compound 5-(2-methoxyphenyl)-3-[4-(trifluoromethyl)-2-pyridyl]-2,3-dihydro-1,3,4-oxadiazol-2-one is a heterocyclic molecule featuring a 1,3,4-oxadiazol-2-one core substituted at positions 3 and 4. The 2-methoxyphenyl group at position 5 introduces electron-donating properties, while the 4-(trifluoromethyl)pyridyl substituent at position 3 contributes steric bulk and electron-withdrawing effects. Such structural attributes are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Properties
IUPAC Name |
5-(2-methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c1-23-11-5-3-2-4-10(11)13-20-21(14(22)24-13)12-8-9(6-7-19-12)15(16,17)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZXQXUIFBGGFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)O2)C3=NC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-3-[4-(trifluoromethyl)-2-pyridyl]-2,3-dihydro-1,3,4-oxadiazol-2-one typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyphenyl)-3-[4-(trifluoromethyl)-2-pyridyl]-2,3-dihydro-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives .
Scientific Research Applications
5-(2-methoxyphenyl)-3-[4-(trifluoromethyl)-2-pyridyl]-2,3-dihydro-1,3,4-oxadiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-3-[4-(trifluoromethyl)-2-pyridyl]-2,3-dihydro-1,3,4-oxadiazol-2-one involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The target compound’s 4-(trifluoromethyl)pyridyl group distinguishes it from analogs with phenyl (e.g., ) or bromopyridinyl (e.g., ) substituents. The pyridyl moiety may enhance binding to nicotinic acetylcholine receptors or kinase targets compared to purely aromatic systems.
- Electron-Donating vs.
- Physicochemical Properties : The hydrochloride salt in improves aqueous solubility, whereas the target compound’s neutral form may require formulation optimization for bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
